3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKEOGXNHGPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be involved in the Suzuki–Miyaura (SM) coupling reaction. This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Mode of Action
The compound interacts with its targets through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during reactions. The compound’s action results in the formation of a substituted benzene ring.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring. This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other halogens
Biological Activity
3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H9ClN2O2S2
- Molecular Weight : 312.80 g/mol
- Melting Point : 148-150°C
- Structural Features : The compound consists of a sulfonyl group linked to a 4-isothiazolecarbonitrile moiety, with a chlorobenzyl substituent that enhances its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial and antifungal activity. The presence of the isothiazole structure is particularly noteworthy, as compounds with this moiety are known for their efficacy against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen Type | Test Method | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Bacteria | Agar Diffusion | 50 | 15 |
| Fungi | Broth Dilution | 25 | 20 |
The compound's mechanism of action appears to involve the inhibition of key metabolic pathways in pathogens. Molecular docking studies suggest that it binds effectively to specific enzymes, disrupting their function and leading to reduced pathogen viability.
Case Studies
-
Study on Antifungal Activity :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating strong potential for therapeutic applications in treating fungal infections. -
Bacterial Resistance :
Another study highlighted its effectiveness against resistant strains of Staphylococcus aureus. The compound showed an inhibition zone of 22 mm at a concentration of 100 µg/mL, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Structural Analogues
The biological activity of this compound can be compared with several structural analogues, which may provide insights into its mechanism and efficacy.
Table 2: Comparison with Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile | C12H9ClN2O2S2 | Similar structure; different chlorobenzyl positioning |
| 5-Methyl-4-isothiazolecarbonitrile | C6H6N2S | Lacks sulfonyl group; simpler structure |
| 3-(Chlorophenyl)-5-methylisothiazole | C10H8ClN2S | Different substituents on the isothiazole ring |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile and related compounds, emphasizing substituent effects, molecular properties, and hypothetical applications.
Table 1: Structural and Molecular Comparison of Selected Isothiazole Derivatives
Key Comparative Insights:
Substituent Position and Electronic Effects: The 4-chlorobenzylsulfonyl group in the target compound introduces a strong electron-withdrawing effect compared to the sulfanyl (S) analogs (e.g., 3-[(2-chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile). Sulfonyl groups increase acidity and may improve metabolic stability in drug design . Substitution of 4-Cl with 3-Cl or 2-Cl on the benzyl ring alters steric and electronic profiles.
Functional Group Variations :
- Replacing sulfonyl with sulfanyl reduces molecular weight by ~32 g/mol (e.g., 312.80 vs. 280.80) and eliminates the electron-withdrawing SO₂ group. Sulfanyl derivatives may exhibit higher nucleophilicity and reactivity in coupling reactions .
- The 4-fluorobenzylsulfanyl analog introduces fluorine, which can enhance bioavailability and metabolic resistance due to fluorine’s electronegativity and small atomic radius .
Heterocyclic Core Modifications: 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile replaces the benzyl group with a pyrimidine ring. Pyrimidine’s nitrogen-rich structure could improve solubility or enable π-stacking interactions in biological targets .
Synthetic and Reactivity Considerations :
- Sulfonyl derivatives (e.g., the target compound) are likely synthesized via oxidation of sulfanyl precursors (e.g., using H₂O₂ or peracids), as suggested by methods in and .
- Sulfanyl analogs (e.g., 3-[(2-chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile) may be synthesized via nucleophilic substitution or metal-catalyzed coupling, as seen in ’s sulfide preparation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of the isothiazole core. For example, intermediates like 4-chlorobenzyl sulfonyl chloride can be reacted with a pre-functionalized isothiazole derivative under basic conditions (e.g., NaH in DMF). Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 for sulfonyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achievable by minimizing hydrolysis of the sulfonyl group through inert atmosphere conditions.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD) resolves bond lengths, angles, and torsion angles, with refinement using SHELXL . For example, the sulfonyl group’s geometry (S–O bond lengths ~1.43 Å) and isothiazole ring planarity should be validated.
- NMR : and NMR in DMSO-d can confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm; isothiazole C≡N at δ 115–120 ppm in ) .
- FT-IR : Key peaks include S=O stretching (~1350 cm) and C≡N absorption (~2230 cm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. For instance, the sulfonyl group’s electron-withdrawing effect lowers the LUMO energy at the isothiazole carbonitrile moiety, making it susceptible to nucleophilic attack. Conflicting experimental reactivity data (e.g., unexpected stability in basic media) may arise from solvent effects or steric hindrance from the 4-chlorobenzyl group, which can be modeled using implicit solvation (PCM) and conformational sampling .
Q. What strategies are recommended for analyzing crystallographic disorder in the sulfonyl or chlorobenzyl groups?
- Methodological Answer :
- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for overlapping atoms. For example, the 4-chlorobenzyl group may exhibit rotational disorder, requiring occupancy refinement (e.g., 60:40 ratio) .
- Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular contacts (e.g., Cl⋯π interactions) are consistent with observed packing.
- Data quality : High-resolution datasets (<1.0 Å) and low R values (<0.05) are critical. Contradictions in thermal parameters (e.g., high B-factors for sulfonyl oxygens) may indicate unresolved disorder or solvent inclusion .
Q. How does the electronic nature of the 4-chlorobenzyl group influence the compound’s biological or catalytic activity?
- Methodological Answer :
- Hammett analysis : The σ value of the chloro substituent (+0.23) enhances the sulfonyl group’s electron-withdrawing effect, potentially increasing electrophilicity at the isothiazole ring.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-fluorobenzyl or methylbenzyl derivatives) via in vitro assays. For example, replace the chloro group with a trifluoromethyl group (σ +0.54) to assess potency changes in enzyme inhibition studies .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., FT-IR vs. DFT-predicted peaks)?
- Methodological Answer :
- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated wavenumbers to match experimental FT-IR data.
- Anharmonic corrections : Use VPT2 (Vibrational Perturbation Theory) to model overtones and combination bands, which may explain unassigned peaks near 1700–1800 cm.
- Solvent effects : Polar solvents like DMSO can shift S=O stretches by 10–20 cm; replicate calculations with explicit solvent molecules .
Experimental Design Considerations
Q. What crystallization conditions are optimal for growing high-quality single crystals of this compound?
- Methodological Answer :
- Solvent selection : Use slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C.
- Seeding : Introduce microcrystals via a cat whisker to promote ordered growth.
- Crystal mounting : Flash-cool crystals in liquid N with Paratone-N oil to minimize lattice defects during X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
